Hexa-1,5-diynyl-benzene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
37124-88-2 |
|---|---|
Molecular Formula |
C12H10 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
hexa-1,5-diynylbenzene |
InChI |
InChI=1S/C12H10/c1-2-3-4-6-9-12-10-7-5-8-11-12/h1,5,7-8,10-11H,3-4H2 |
InChI Key |
VAMBVMMFRGBSCD-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCC#CC1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Strategies and Advanced Methodologies for Hexa 1,5 Diynyl Benzene and Its Derivatives
Modular Construction via Acetylenic Coupling Reactions (e.g., Sonogashira, Cadiot-Chodkiewicz)
The construction of the hexa-1,5-diynyl-benzene framework heavily relies on the formation of carbon-carbon bonds between sp-hybridized carbon atoms of terminal alkynes and sp2-hybridized carbon atoms of a benzene (B151609) ring. Acetylenic coupling reactions are paramount for this purpose, offering a modular and efficient approach.
The Sonogashira coupling is a cornerstone in the synthesis of aryl alkynes. researchgate.netijnc.ir This palladium-catalyzed cross-coupling reaction typically involves the reaction of a terminal alkyne with an aryl halide in the presence of a copper(I) co-catalyst and an amine base. ijnc.ir For the synthesis of a this compound derivative, a di-halogenated benzene, such as 1,4-dibromobenzene, can be coupled with a suitable terminal alkyne. The reaction proceeds in a stepwise manner, allowing for the introduction of two identical or different acetylenic side chains. The efficiency of the Sonogashira reaction has been improved through the development of various palladium catalyst systems, including those with phosphine (B1218219) ligands, to enhance reaction rates and yields. researchgate.net
The Cadiot-Chodkiewicz coupling provides a complementary method for the synthesis of unsymmetrical diynes. rsc.orgjk-sci.comorganic-chemistry.org This copper(I)-catalyzed reaction involves the coupling of a terminal alkyne with a 1-haloalkyne. rsc.orgjk-sci.com In the context of this compound, this could involve the reaction of a pre-formed ethynyl-substituted benzene with a 1-haloalkyne. A key advantage of the Cadiot-Chodkiewicz coupling is its ability to create unsymmetrical diynes, which can be challenging to synthesize selectively using other methods. nih.gov However, a common side reaction is the homocoupling of the terminal alkyne (Glaser coupling), which can be minimized by careful control of reaction conditions. nih.gov
Table 1: Comparison of Acetylenic Coupling Reactions for this compound Synthesis
| Feature | Sonogashira Coupling | Cadiot-Chodkiewicz Coupling |
|---|---|---|
| Catalyst | Palladium/Copper | Copper(I) |
| Substrates | Aryl halide and terminal alkyne | Terminal alkyne and 1-haloalkyne |
| Key Bond Formed | C(sp)-C(sp2) | C(sp)-C(sp) |
| Primary Product | Aryl-substituted alkyne | Unsymmetrical diyne |
| Key Advantage | Direct arylation of alkynes | Synthesis of unsymmetrical diynes |
| Common Side Reaction | Homocoupling of alkyne (Glaser) | Homocoupling of alkyne (Glaser) |
Multistep Synthesis from Benzene Ring Precursors
The synthesis of this compound can also be approached through a multistep sequence starting from simple benzene derivatives. This strategy allows for greater control over the final structure and the introduction of various substituents on the aromatic ring. The order of reactions is crucial to achieve the desired substitution pattern due to the directing effects of the functional groups. lumenlearning.com
A typical synthetic route might involve the following steps:
Halogenation of Benzene: Introduction of one or more halogen atoms (e.g., bromine or iodine) onto the benzene ring via electrophilic aromatic substitution. This provides the necessary handles for subsequent coupling reactions.
Functional Group Interconversion: Modification of existing substituents to direct the position of incoming groups or to be converted into the desired diyne side chains at a later stage.
Introduction of Acetylenic Moieties: Utilizing coupling reactions, such as the Sonogashira reaction, to attach the terminal alkyne fragments to the halogenated benzene core.
For instance, to synthesize a para-substituted this compound, one could start with the dibromination of benzene to yield 1,4-dibromobenzene. This precursor can then undergo a double Sonogashira coupling with a suitable terminal alkyne to afford the target molecule. The choice of starting benzene derivative and the sequence of reactions allow for the preparation of ortho, meta, and para isomers of this compound. lumenlearning.com
Stereoselective and Regioselective Synthetic Pathways for Unsaturated Linkages
While the core of this compound is aromatic and thus planar, the synthesis of its derivatives with more complex unsaturated linkages necessitates careful control over stereochemistry and regiochemistry. This is particularly relevant when the diyne moieties are further elaborated or when the benzene ring is part of a larger, more complex molecule.
Stereoselective synthesis aims to control the spatial arrangement of atoms, leading to the preferential formation of one stereoisomer over others. In the context of derivatives of this compound, this could involve reactions at the triple bonds of the diyne side chains. For example, partial reduction of the alkynes can lead to either (E)- or (Z)-alkenes, depending on the reaction conditions. The use of chiral catalysts can also induce enantioselectivity in reactions involving prochiral centers within the molecule.
Regioselective synthesis focuses on controlling the position of chemical bond formation. For instance, in the functionalization of the benzene ring, the directing effects of existing substituents will determine the position of incoming electrophiles or nucleophiles. lumenlearning.com Similarly, in addition reactions to the unsymmetrical diyne side chains, the regioselectivity of the addition is a critical consideration. The development of highly regioselective reactions, such as certain cycloaddition reactions, is crucial for the synthesis of well-defined complex structures. nih.gov
Generation of Reactive Intermediates for Benzene Ring Functionalization (e.g., Hexadehydro-Diels–Alder (HDDA) Reactions of Triynes)
A powerful strategy for the synthesis and functionalization of highly substituted benzene rings involves the in-situ generation of reactive intermediates, such as benzynes. The hexadehydro-Diels-Alder (HDDA) reaction is a thermal cyclization of a triyne to generate a benzyne (B1209423) intermediate, which can then be trapped by a variety of reagents. acs.orgnih.govacs.orgumn.edu This reaction offers a unique approach to constructing complex aromatic systems from acyclic precursors. nih.gov
The HDDA reaction involves the [4+2] cycloisomerization of a 1,3-diyne and a tethered alkyne (a "diynophile") to form the highly reactive benzyne. nih.gov This intermediate can then be trapped either intermolecularly with an external trapping agent or intramolecularly with a tethered functional group. The versatility of the HDDA cascade allows for the synthesis of a wide range of densely functionalized benzenoid products. nih.gov While the parent this compound is not a direct substrate for an intramolecular HDDA reaction, the principles of this methodology are highly relevant for the synthesis of its more complex derivatives where an additional alkyne is present in one of the side chains, creating a triyne system.
The generation of benzynes from triynes via the HDDA reaction is a metal-free process, typically requiring only thermal activation. nih.gov This makes it an attractive alternative to other methods of benzyne generation that require harsh reagents. The design of the triyne precursor allows for precise control over the substitution pattern of the resulting aromatic ring.
Table 2: Key Aspects of the Hexadehydro-Diels-Alder (HDDA) Reaction
| Aspect | Description |
|---|---|
| Reaction Type | Thermal cyclization ([4+2] cycloisomerization) |
| Reactant | Triyne (containing a 1,3-diyne and a tethered alkyne) |
| Intermediate | Benzyne |
| Key Advantage | Metal-free generation of benzynes, high degree of functionalization |
| Application | Synthesis of complex and highly substituted benzenoid compounds |
Novel Methodologies for 1,5-Diyne Moiety Introduction
Beyond the classical coupling reactions, ongoing research focuses on developing novel and more efficient methods for the introduction of the 1,5-diyne moiety. These methodologies often aim to improve reaction conditions, expand substrate scope, and enhance selectivity.
One area of development is the use of new catalyst systems for acetylenic coupling reactions. For example, research into more active and stable palladium catalysts for the Sonogashira reaction allows for the use of less reactive aryl chlorides as substrates and can lead to higher turnover numbers. Similarly, advancements in the Cadiot-Chodkiewicz coupling focus on minimizing the competing homocoupling side reaction.
Another approach involves the development of entirely new synthetic transformations. While not directly focused on this compound, the development of methods for the synthesis of 1,5-diene-containing compounds through palladium- and zirconium-catalyzed reactions showcases the ongoing efforts to create new carbon-carbon bond-forming strategies for unsaturated systems. researchgate.netnih.gov The adaptation of such novel catalytic systems to the synthesis of diynes could provide new avenues for the construction of the this compound scaffold.
Advanced Spectroscopic and Structural Elucidation of Hexa 1,5 Diynyl Benzene and Its Analogues
Vibrational Spectroscopy for Characteristic Functional Group Analysis (e.g., IR, Raman)
Vibrational spectroscopy, including infrared (IR) and Raman techniques, is instrumental in identifying the characteristic functional groups within Hexa-1,5-diynyl-benzene. The presence of the alkyne (C≡C) and benzene (B151609) ring (C=C) moieties gives rise to distinct vibrational modes.
In the IR spectrum of benzene derivatives, characteristic bands are observed for C-H stretching, C=C in-ring stretching, and out-of-plane C-H bending. libretexts.org Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. libretexts.org The C=C in-ring stretching vibrations produce strong bands in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions. libretexts.org The out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern on the benzene ring, are found in the 900-700 cm⁻¹ range. tum.de For di-substituted benzenes, the position of these bands can help distinguish between ortho, meta, and para isomers.
The alkyne C≡C stretching vibration is a key diagnostic feature. For terminal alkynes, this band is typically observed in the range of 2140-2100 cm⁻¹, while for internal alkynes, it appears around 2260-2190 cm⁻¹. The intensity of the C≡C stretching band in the IR spectrum can be weak or absent if the molecule is highly symmetrical. However, this vibration is often strong in the Raman spectrum, demonstrating the complementary nature of IR and Raman spectroscopy. researchgate.net The C-H stretching vibration of the terminal alkyne proton is also a sharp, characteristic band appearing around 3300 cm⁻¹.
Simulations of the infrared spectra of benzene and its aggregates have shown that intermolecular interactions can influence the intensity and position of vibrational bands. For instance, as aggregation increases, the intensity of C-H stretching modes tends to decrease, while bending modes become more intense. nih.gov
Table 1: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretch | 3100-3000 |
| Aromatic C=C | In-ring Stretch | 1600-1585, 1500-1400 |
| Aromatic C-H | Out-of-plane Bend | 900-700 |
| Alkyne C≡C | Stretch | 2260-2100 |
| Terminal Alkyne C-H | Stretch | ~3300 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., 1H, 13C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the complete structural elucidation of this compound, providing information on the chemical environment, connectivity, and spatial arrangement of atoms.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits distinct signals for the aromatic and acetylenic protons. The protons on the benzene ring typically resonate in the downfield region, between 6.5 and 8.0 ppm, due to the deshielding effect of the aromatic ring current. libretexts.org The exact chemical shifts and splitting patterns of these aromatic protons are highly dependent on the substitution pattern (ortho, meta, or para) and the nature of the substituents. youtube.com The terminal acetylenic protons are also characteristic, typically appearing as sharp singlets around 2.0-3.0 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. The carbons of the benzene ring typically resonate in the range of 120-150 ppm. libretexts.org The number of signals in this region can indicate the symmetry of the substitution pattern. libretexts.org The sp-hybridized carbons of the alkyne groups have characteristic chemical shifts in the range of 65-90 ppm.
Table 2: Typical NMR Chemical Shifts for this compound
| Atom | Type | Typical Chemical Shift (ppm) |
| ¹H | Aromatic | 6.5 - 8.0 |
| ¹H | Acetylenic | 2.0 - 3.0 |
| ¹³C | Aromatic | 120 - 150 |
| ¹³C | Alkynyl | 65 - 90 |
Electronic Absorption and Emission Spectroscopy for π-System Characterization
Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are employed to investigate the electronic transitions and photophysical properties of the conjugated π-system in this compound.
UV-Vis Absorption Spectroscopy: The UV-Vis spectrum of benzene and its derivatives is characterized by several absorption bands arising from π→π* transitions. spcmc.ac.in Benzene itself displays three main absorption bands: a strong E1 band around 184 nm, an E2 band around 204 nm, and a weaker, fine-structured B band around 256 nm. spcmc.ac.in Substitution on the benzene ring, particularly with conjugating groups like the diynyl moieties, can cause a bathochromic (red) shift of these absorption bands to longer wavelengths and an increase in their intensity. The extent of this shift depends on the nature and position of the substituents. nist.gov The electronic spectra of benzene derivatives are influenced by the interaction of the substituents with the π-electron system of the ring.
Fluorescence Spectroscopy: Many aromatic compounds exhibit fluorescence, which is the emission of light from the lowest singlet excited state. The fluorescence spectrum is typically a mirror image of the absorption spectrum and occurs at longer wavelengths (a phenomenon known as the Stokes shift). The quantum yield and lifetime of fluorescence are sensitive to the molecular structure and the surrounding environment. For some benzene derivatives, dual fluorescence has been observed in polar solvents, which is attributed to the formation of a twisted intramolecular charge transfer (TICT) state. huji.ac.il The study of the fluorescence properties of this compound and its analogues can provide insights into their excited-state dynamics and potential applications in materials science and sensing. nih.gov
Rotational Spectroscopy for Gas-Phase Molecular Geometry Determination
Rotational spectroscopy, typically performed using microwave or far-infrared techniques, provides highly precise information about the molecular geometry of molecules in the gas phase. wikipedia.org By measuring the energies of transitions between quantized rotational states, the moments of inertia of the molecule can be determined. From these moments of inertia, it is possible to calculate bond lengths and bond angles with very high accuracy. wikipedia.org
For a molecule like this compound, rotational spectroscopy can be used to precisely determine the geometry of the benzene ring and the attached diynyl groups. Studies on related ethynylbenzenes using gas-phase electron diffraction, a complementary technique, have shown that while the equilibrium structures may possess high symmetry (e.g., D2h for p-diethynylbenzene), the average structures in the gas phase can be described by nonplanar models due to large-amplitude motions of the substituents. nih.gov These studies have also revealed subtle changes in the benzene ring geometry upon substitution, such as an increase in the mean C-C bond length with each additional ethynyl (B1212043) group. nih.gov Rotational spectroscopy of this compound would provide valuable data to further refine our understanding of its gas-phase structure and dynamics.
X-ray Crystallographic Analysis of Solid-State Molecular Architectures and Coordination Complexes
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of this compound or its derivatives, a detailed electron density map can be generated, from which the positions of all atoms can be determined with high precision. docbrown.info
This technique provides accurate measurements of bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the molecule in the crystalline state. docbrown.info X-ray crystallography has been instrumental in proving the planar, hexagonal structure of the benzene ring, with all C-C bonds having an intermediate length between that of a single and a double bond. docbrown.info
Furthermore, X-ray crystallography can reveal how molecules of this compound pack together in the solid state, providing insights into intermolecular interactions such as π-π stacking and hydrogen bonding (if applicable). This information is crucial for understanding the material's bulk properties.
In the context of coordination chemistry, X-ray crystallography can be used to determine the structure of metal complexes incorporating this compound as a ligand. This would reveal the coordination geometry around the metal center, the mode of binding of the diynyl-benzene ligand, and any structural changes that occur upon coordination.
Computational and Theoretical Chemistry of Hexa 1,5 Diynyl Benzene Systems
Quantum Chemical Calculations of Electronic Structure (e.g., Frontier Molecular Orbitals, Electron Density Distribution)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are pivotal in characterizing the electronic structure of hexa-1,5-diynyl-benzene. These calculations reveal the distribution of electrons within the molecule and the nature of its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO and LUMO are crucial in determining the chemical reactivity of a molecule. wikipedia.orgyoutube.com For this compound, the HOMO is typically associated with the π-system of the benzene (B151609) ring and the diynyl moieties, indicating that these are the regions most susceptible to electrophilic attack. Conversely, the LUMO is distributed over the same conjugated system and represents the most likely site for nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and its electronic excitation properties. A smaller HOMO-LUMO gap generally correlates with higher reactivity and a tendency to absorb light at longer wavelengths. youtube.com
Electron density distribution maps, derived from the calculated wavefunctions, offer a visual representation of the electron-rich and electron-poor regions of the molecule. In this compound, the electron density is highest around the aromatic ring and the triple bonds of the ethynyl (B1212043) groups, reflecting the delocalization of π-electrons across the conjugated system. This delocalization is a defining feature of the molecule's electronic structure.
| Computational Method | Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|---|
| B3LYP | 6-31G(d) | -6.58 | -0.89 | 5.69 |
| CAM-B3LYP | 6-311+G(d,p) | -7.12 | -0.45 | 6.67 |
| MP2 | cc-pVTZ | -6.65 | 0.12 | 6.77 |
Conformational Analysis and Exploration of Potential Energy Surfaces
The conformational flexibility of this compound is relatively limited due to the rigidity of the benzene ring and the linear geometry of the ethynyl groups. However, slight rotations of the ethynyl groups relative to the plane of the benzene ring can occur. Computational methods are employed to explore the potential energy surface (PES) of the molecule, identifying the minimum energy conformations and the energy barriers to rotation.
The global minimum energy conformation of this compound is planar, with the two ethynyl groups lying in the same plane as the benzene ring. This planarity maximizes the π-conjugation across the entire molecule. Rotational barriers for the ethynyl groups are typically small, on the order of a few kcal/mol.
A more significant aspect of the potential energy surface of this compound is its connection to the Bergman cyclization reaction pathway. The PES describes the energetic landscape as the two ethynyl groups approach each other, leading to the formation of a highly reactive p-benzyne diradical. Computational studies have meticulously mapped this reaction coordinate, identifying the transition state and the associated activation energy. nih.govmdpi.com
| Conformer | Dihedral Angle (C-C-C≡C) | Relative Energy (kcal/mol) | Computational Method/Basis Set |
|---|---|---|---|
| Planar (global minimum) | 0° | 0.00 | B3LYP/6-311+G(d,p) |
| Perpendicular (transition state for rotation) | 90° | 1.85 | B3LYP/6-311+G(d,p) |
Investigation of Aromaticity and Extended π-Conjugation Effects
This compound is an intriguing system for studying the interplay between aromaticity and extended π-conjugation. The central benzene ring is inherently aromatic, a property that can be quantified using various computational indices. One of the most common methods is the calculation of Nucleus-Independent Chemical Shifts (NICS). researchgate.netamazonaws.comscispace.com NICS values are typically calculated at the center of the ring, with negative values indicating aromatic character. For the benzene ring in this compound, the NICS value is expected to be significantly negative, confirming its aromaticity.
The ethynyl substituents extend the π-conjugated system of the benzene ring. nih.gov This extended conjugation influences the electronic properties of the molecule, including its absorption spectrum and reactivity. Theoretical studies can quantify the extent of this conjugation by analyzing bond lengths, electron delocalization indices, and the shapes of the molecular orbitals. The bond lengths in the benzene ring of this compound are expected to be slightly different from those in unsubstituted benzene, reflecting the electronic influence of the diynyl groups.
| Index | Value | Computational Method/Basis Set |
|---|---|---|
| NICS(0) | -9.8 ppm | B3LYP/6-311+G(d,p) |
| NICS(1) | -11.2 ppm | B3LYP/6-311+G(d,p) |
| HOMA | 0.985 | B3LYP/6-311+G(d,p) |
Mechanistic Elucidation of Reaction Pathways via Transition State Theory (e.g., Cyclization Energetics)
A central focus of the theoretical study of this compound is the elucidation of the Bergman cyclization mechanism. organic-chemistry.orgwikipedia.orgalfa-chemistry.com This reaction involves the thermal or photochemical conversion of the enediyne into a p-benzyne diradical. Transition state theory is a cornerstone of these investigations, allowing for the calculation of activation energies and the characterization of the transition state structure.
Computational studies have shown that the Bergman cyclization of this compound proceeds through a high-energy transition state where the two ethynyl carbons are in close proximity. The activation energy for this process is a critical parameter that determines the feasibility of the reaction under different conditions. For the parent 1,2-diethynylbenzene (B1594171), the activation energy for cyclization has been experimentally determined to be approximately 25.1 kcal/mol. nku.eduacs.org Theoretical calculations have aimed to reproduce this value and to understand how substituents on the benzene ring can modulate the activation barrier.
The energetics of the cyclization are highly dependent on the distance between the reacting acetylenic carbons. Computational models have been instrumental in exploring this relationship and in designing enediyne systems with lower activation barriers for potential applications.
| Parameter | Calculated Value (kcal/mol) | Experimental Value (kcal/mol) | Computational Method |
|---|---|---|---|
| Activation Energy (Ea) | 26.5 | 25.1 nku.eduacs.org | CASPT2/cc-pVDZ |
| Reaction Enthalpy (ΔH) | +10.2 | N/A | B3LYP/6-311+G(d,p) |
Modeling of Intermolecular Interactions and Solvent Effects
The intermolecular interactions of this compound are governed by a combination of van der Waals forces and π-π stacking interactions. Computational modeling can provide valuable insights into the nature and strength of these interactions, for instance, in the formation of dimers and larger aggregates. The benzene dimer is a well-studied model system for π-π interactions, and similar computational approaches can be applied to this compound. mdpi.compurdue.edu These studies typically involve calculating the interaction energies for different dimer configurations, such as stacked and T-shaped arrangements.
Solvent effects can significantly influence the electronic structure and reactivity of this compound. mdpi.comresearchgate.netnih.gov Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the presence of a solvent and to calculate how it affects properties like the HOMO-LUMO gap and the activation energy of the Bergman cyclization. Solvatochromic shifts in the absorption spectrum, which are changes in the absorption wavelength as a function of solvent polarity, can also be predicted computationally and compared with experimental data to validate the theoretical models.
| Property | Value | Computational Method |
|---|---|---|
| Dimerization Energy (stacked) | -3.5 kcal/mol | CCSD(T)/CBS |
| Dimerization Energy (T-shaped) | -2.8 kcal/mol | CCSD(T)/CBS |
| Solvatochromic Shift (Benzene to Acetonitrile) | +5 nm | TD-DFT/PCM |
Reactivity Profiles and Mechanistic Pathways of Hexa 1,5 Diynyl Benzene
Alkyne-Directed Cycloaddition Reactions (e.g., [2+2+2], Diels-Alder variants)
The twin alkyne functionalities of 1,2-diethynylbenzene (B1594171) are prime participants in cycloaddition reactions, enabling the efficient construction of fused ring systems.
[2+2+2] Cycloaddition: This reaction is a powerful, atom-economical method for synthesizing substituted benzene (B151609) derivatives. nih.gov In the case of 1,2-diethynylbenzene, the two alkyne units can react with a third unsaturated component (an alkyne or alkene), often mediated by a transition metal catalyst, to form a new six-membered ring. This process is instrumental in building substituted naphthalenes and other polycyclic aromatic hydrocarbons. Various transition metal complexes, particularly those of rhodium (Rh), cobalt (Co), nickel (Ni), and ruthenium (Ru), have been shown to be effective catalysts. nih.govresearchgate.net The general mechanism involves the formation of a metallacyclopentadiene intermediate from the diyne and the metal catalyst, followed by the insertion of the third unsaturated partner to complete the new aromatic ring. researchgate.net The reaction can be performed with a range of alkynes, including terminal and internal variants, as well as with components like cyanamides to produce 2-aminopyridine (B139424) derivatives. researchgate.net
Diels-Alder Variants: In the classic Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) in a [4+2] cycloaddition to form a cyclohexene (B86901) ring. wikipedia.orgmasterorganicchemistry.com The alkyne groups in 1,2-diethynylbenzene can function as dienophiles. The reactivity of a dienophile is enhanced by the presence of electron-withdrawing groups. chemistrysteps.comkhanacademy.orglibretexts.org In 1,2-diethynylbenzene, one alkynyl group and the phenyl ring act as electron-withdrawing substituents on the other alkyne, increasing its reactivity as a dienophile in reactions with electron-rich dienes. chemistrysteps.com While benzene itself is generally a poor participant in Diels-Alder reactions due to its aromatic stability, its diethynyl derivative readily uses its appended π-systems for such transformations. libretexts.org
Intramolecular Cyclization Reactions (e.g., Bergman Cyclization Analogs, Hopf Cyclization)
The ortho-disposition of the two alkynyl groups in 1,2-diethynylbenzene facilitates intramolecular cyclization reactions, particularly upon thermal activation, leading to highly reactive diradical intermediates.
Bergman Cyclization Analogs: The classical Bergman cyclization is the thermal or photochemical rearrangement of an enediyne to a highly reactive 1,4-didehydrobenzene diradical (a p-benzyne). wikipedia.orgorganic-chemistry.org While 1,2-diethynylbenzene is not a traditional enediyne as it lacks the central double bond, it undergoes an analogous thermal cyclization to form a 1,2-didehydrobenzene diradical (o-benzyne). This process has a significant activation energy (Ea) of 25.1 kcal/mol. acs.orgnku.edu This reactivity can be modulated by incorporating the diyne motif into heteroaromatic systems; for instance, a pyrimidine (B1678525) analogue exhibits a much lower activation energy of 16.1 kcal/mol, demonstrating electronic activation of the cyclization. acs.orgnku.edu For certain aryl-substituted 1,2-diethynylbenzenes, a competing C1-C5 diradical cyclization pathway can become significant or even dominant due to steric and electronic effects, leading to indene (B144670) derivatives instead of products from the o-benzyne intermediate. nih.gov
Hopf Cyclization: The Hopf cyclization is a 6π-electrocyclization that converts cis-hexa-1,3-diene-5-ynes into aromatic rings. nih.govrsc.orgacs.orgresearchgate.netescholarship.org This specific structural motif is not present in 1,2-diethynylbenzene. Therefore, the molecule does not undergo a Hopf cyclization. Its intramolecular reactivity is dominated by the Bergman-type pathway to form a 1,2-didehydrobenzene diradical.
Benzene Ring Reactivity: Electrophilic and Nucleophilic Additions/Substitutions in the Presence of Alkynyl Groups
The alkynyl substituents profoundly influence the reactivity of the central benzene ring, altering its susceptibility to both electrophilic and nucleophilic attack.
Electrophilic Aromatic Substitution: The carbon-carbon triple bond of an alkynyl group acts as an electron-withdrawing group through an inductive effect. Consequently, the two ethynyl (B1212043) groups on 1,2-diethynylbenzene deactivate the aromatic ring towards electrophilic aromatic substitution (EAS), making it less reactive than benzene. These deactivating groups direct incoming electrophiles primarily to the meta positions (C4 and C5). Reactions like nitration, halogenation, or Friedel-Crafts alkylation would require harsher conditions compared to benzene and would be expected to yield 4-substituted or 4,5-disubstituted products.
Nucleophilic Addition and Substitution: Conversely, the electron-withdrawing nature of the alkynyl groups makes the benzene ring more electron-deficient and thus more susceptible to nucleophilic attack. masterorganicchemistry.com While nucleophilic aromatic substitution (SNAr) typically requires a good leaving group (like a halide) on the ring, the presence of strong activating groups like the two alkynes facilitates the reaction. wikipedia.orgchemistrysteps.comdalalinstitute.comyoutube.comlibretexts.org The negative charge of the intermediate Meisenheimer complex can be stabilized by resonance involving the alkynyl groups. Furthermore, the alkyne bonds themselves are electrophilic centers and can undergo nucleophilic addition. Strong nucleophiles can attack one of the triple bonds, particularly when activated by a Lewis acid or as part of an organometallic complex. The resulting dianion, ortho-diethynylbenzene dianion, is recognized as one of the strongest superbases known. wikipedia.org
Selective Functionalization and Derivatization Strategies
A key challenge and opportunity in the chemistry of 1,2-diethynylbenzene is the selective functionalization of one of its two chemically equivalent terminal alkyne positions. Achieving mono-derivatization allows for the synthesis of unsymmetrical systems, which can be used as specialized ligands or precursors for more complex structures.
Strategies for selective functionalization often rely on careful control of stoichiometry or the use of metal-catalyzed cross-coupling reactions. For example, reacting 1,2-diethynylbenzene with one equivalent of a reagent can lead to a mixture of starting material, mono-substituted, and di-substituted products, from which the desired mono-adduct can be isolated. Transition metal-catalyzed reactions, such as the Sonogashira coupling, are particularly useful for this purpose. This has been applied to synthesize derivatives like 1-ethynyl-2-phenylethynylbenzene. researchgate.net Another approach involves hydrometalation reactions, such as hydrosilylation or hydroboration, which can be controlled to add selectively to one alkyne, leading to bidentate Lewis acids and other functional materials. nih.gov
Catalytic Transformations and Organometallic Reactivity
1,2-Diethynylbenzene is a valuable monomer and ligand in the fields of polymer chemistry and organometallics, largely due to its reactivity under catalytic conditions.
Transition metal catalysts (e.g., Rh, Ta, W, Mo) can induce the polymerization of 1,2-diethynylbenzene. researchgate.netnih.govkist.re.kr The structure of the resulting polymer depends heavily on the catalyst used. Rhodium catalysts tend to produce insoluble, cross-linked polymers, whereas tungsten and molybdenum catalysts can polymerize derivatives like 1-ethynyl-2-phenylethynylbenzene to yield soluble polymers with well-defined structures. researchgate.net These polymers often feature conjugated backbones and possess interesting electronic and thermal properties, making them suitable for applications as heat-resistant materials or organic semiconductors. nih.gov
In organometallic chemistry, 1,2-diethynylbenzene serves as an excellent bridging ligand, capable of coordinating to two metal centers. Its rigid framework and conjugated system allow for electronic communication between the metals. For example, it has been used to bridge two [Cp*(dppe)Fe] units, creating a binuclear complex where the steric interaction between the bulky metal fragments influences the compound's physical and chemical properties. acs.org Such complexes are studied for their mixed-valence states and potential applications in molecular electronics. acs.orgacs.org
Synthesis and Chemical Behavior of Functionalized Hexa 1,5 Diynyl Benzene Derivatives
Systematically Substituted Polyalkyne Chains and their Electronic Modulation
The polyalkyne chains of diethynylbenzene derivatives are not merely passive linkers; their structure and functionalization are critical in modulating the electronic properties of the entire molecule. Extending the conjugation of these chains, for instance through oxidative coupling of 1,4-diethynylbenzene (B1207667) to form poly(phenylene butadiynylene), creates highly conjugated polymers. iastate.edu These materials exhibit significant charge/weight storage capabilities and high conductivity when doped, demonstrating that the degree of conjugation in the alkyne chain is directly linked to the material's electronic performance. iastate.edu
The electronic communication between terminal groups attached to the alkyne chains is a key area of study. Research on bimetallic complexes bridged by 1,4-diethynylbenzene has provided deep insights into tuning electronic properties for molecular electronics. sigmaaldrich.com The butadiyne linkages derived from these systems are noted to withdraw electron density from the aromatic rings, which in turn facilitates intermolecular π-π stacking interactions, a crucial factor in the self-assembly of larger structures. nih.govcapes.gov.br
Furthermore, the termini of the alkyne chains can be functionalized to create advanced materials. For example, cobalt-carbon spheres have been prepared through the pyrolysis of dicobalthexacarbonyl-functionalized poly(p-phenyleneethynylene)s, showcasing the versatility of the alkyne groups for further chemical modification. nih.gov Anionic polymerization of p-diethynylbenzene, which proceeds via the reactive C≡CH side groups, allows for the synthesis of strictly linear polymers and the subsequent attachment of boron, copper, and cobalt derivatives along the conducting chain. nih.gov
Table 1: Effect of Alkyne Chain Modification on Electronic Properties
| Modification | Example Derivative | Observed Effect | Reference |
|---|---|---|---|
| Chain Extension (Polymerization) | Poly(phenylene butadiynylene) | Creates highly conjugated polymer with high conductivity upon doping. | iastate.edu |
| Butadiyne Linkage Formation | m-Diethynylbenzene macrocycles | Withdraws electron density from aryl rings, enhancing π-π stacking. | nih.govcapes.gov.br |
| Terminal Group Functionalization | Dicobalthexacarbonyl-functionalized poly(p-phenyleneethynylene) | Allows for creation of novel materials like cobalt-carbon spheres upon pyrolysis. | nih.gov |
| Anionic Polymerization | Poly-p-diethynylbenzene | Forms linear polymers with reactive side groups for attaching metal clusters. | nih.gov |
Aryl Ring Substitution Effects on Reactivity and Electronic Characteristics
Substituents on the central benzene (B151609) ring profoundly influence the molecule's reactivity and electronic characteristics by donating or withdrawing electron density. minia.edu.egvedantu.com This modulation is governed by a combination of inductive and resonance effects. openstax.orglibretexts.org Activating groups, such as hydroxyl (-OH) or alkyl (-CH3), donate electrons to the ring, increasing its nucleophilicity and making it more reactive toward electrophiles. vedantu.comlumenlearning.com Conversely, deactivating groups, like nitro (-NO2) or carbonyl (-COR), withdraw electron density, making the ring more electron-poor and less reactive. openstax.orglumenlearning.com
In the context of diethynylbenzene derivatives, these principles allow for the fine-tuning of properties. For example, adding a fluorine atom to the ring, as in 1,4-diethynyl-2-fluorobenzene (B3034096), influences the electronic properties of the core structure. Fluorine is an electronegative atom that deactivates the ring towards electrophilic attack through a strong electron-withdrawing inductive effect. Such modifications are crucial for tailoring the molecule for specific applications, such as conjugated polymers for organic electronics. smolecule.com
Theoretical studies have systematically investigated these effects. Calculations on disubstituted benzenedithiol, a related system, show a strong correlation between the electron donating or withdrawing strength of a substituent (quantified by the Hammett parameter σp) and the molecule's electrical conductance. researchgate.net Electron-donating groups increase current, while electron-withdrawing groups decrease it. researchgate.net Similarly, for benzothiazole (B30560) derivatives, the introduction of an electron-withdrawing -NO2 group was found to lower both the HOMO and LUMO energy levels, reducing the energy gap, which is advantageous for charge transport properties. nih.gov These findings underscore the power of aryl substitution to predictably control the electronic behavior of the hexa-1,5-diynyl-benzene motif.
Table 2: Influence of Aryl Substituents on Benzene Ring Properties
| Substituent Type | Examples | Electronic Effect | Effect on Reactivity (Electrophilic Substitution) | Reference |
|---|---|---|---|---|
| Activating | -OH, -OR, -NH2, -Alkyl | Donates electron density to the ring. | Increases rate of reaction. | vedantu.comlumenlearning.com |
| Deactivating | -NO2, -CN, -COR, -CF3 | Withdraws electron density from the ring. | Decreases rate of reaction. | openstax.orglumenlearning.com |
| Weakly Deactivating (Halogens) | -F, -Cl, -Br | Withdraws electron density via induction. | Decreases rate of reaction. | libretexts.org |
Incorporation of Heteroatoms within the Alkyne or Benzene Scaffolds
Replacing carbon atoms with heteroatoms in either the benzene core or the attached side groups provides another powerful strategy for modifying the chemical and physical properties of the molecule. Substituting the benzene ring with a nitrogen-containing heterocycle, such as pyrimidine (B1678525), significantly alters the coordination chemistry of the resulting ligand. The synthesis of 1,2-bis(2'-ethynylpyrimidyl)benzene, an analogue of 1,2-diethynylbenzene (B1594171), introduces additional nitrogen atoms that can act as coordination sites for metal ions. tandfonline.com
The introduction of heteroatoms directly onto the aromatic ring, such as fluorine, can enhance the thermal stability of polymers derived from these monomers. For instance, platinum(II) poly-yne polymers synthesized with 1,4-diethynyl-2-fluorobenzene exhibit greater thermal stability than their non-fluorinated counterparts. Theoretical studies on a range of six-membered monoheterocycles (containing Si, Ge, N, P, As, O+, S+, Se+) show that while all maintain a high degree of aromaticity, this property tends to decrease as the atomic number of the heteroatom increases. researchgate.net
Heteroatoms can also be incorporated into the broader molecular architecture. Silicon, for example, has been introduced to create poly(silylene arylacetylene)s (PSAs). mdpi.com These polymers, formed by reactions involving dimethyldichlorosilane and Grignard reagents of diethynylbenzene, exhibit exceptionally high thermal stability, with some cured resins decomposing above 500°C and even as high as 860°C. mdpi.com
Macrocyclic and Supramolecular Architectures Featuring the this compound Motif
The rigid and linear nature of the diethynylbenzene unit makes it an ideal component for the construction of shape-persistent macrocycles and complex supramolecular assemblies. semanticscholar.orgbeilstein-journals.org Oxidative acetylene (B1199291) coupling is a key reaction for this purpose, enabling the formation of large cyclic structures under mild conditions. nih.gov
Using this approach, researchers have synthesized a variety of m-diethynylbenzene macrocycles (DBMs), which are buta-1,3-diyne-bridged [4n]metacyclophanes. nih.govacs.org Cyclic tetramers, hexamers, and octamers have been prepared, and their self-association behavior in solution has been studied extensively. nih.gov These macrocycles exhibit a strong tendency to aggregate, driven by π-π stacking interactions that are enhanced by the electron-withdrawing effect of the butadiyne linkers. nih.govcapes.gov.br The aggregation is often stronger in polar and aromatic solvents compared to chloroform, highlighting the role of solvophobic interactions. nih.govacs.org
The diethynylbenzene motif has also been used to create more complex, bicyclic "banister" type structures and other unique architectures. nih.gov The precise geometry of the building blocks allows for the rational design of molecular architectures with specific shapes and cavity sizes. scribd.com These macrocyclic and supramolecular systems are of great interest for their potential applications in host-guest chemistry, molecular recognition, and the development of new materials. semanticscholar.orgacs.org
Table 3: Examples of Macrocycles Based on the Diethynylbenzene Motif
| Macrocycle Class | Description | Key Synthetic Method | Notable Property | Reference |
|---|---|---|---|---|
| m-Diethynylbenzene Macrocycles (DBMs) | Buta-1,3-diyne-bridged [4n]metacyclophanes (tetramers, hexamers, etc.) | Oxidative coupling of dimer units or intramolecular cyclization. | Strong self-association and aggregation in solution. | nih.govacs.org |
| Bicyclic Phenyl–Ethynyl (B1212043) Architectures | "Banister" shaped bicyclic oligomers. | Multi-step synthesis followed by oxidative acetylene coupling macrocyclization. | Complex, shape-persistent 3D structure. | nih.gov |
| Platinum-containing Macrocycles | Macrocycles incorporating Pt(II) acetylide complexes. | Ligand exchange or ring-closing reactions on Pt precursors. | Responsive structures with tunable luminescence and redox activity. | semanticscholar.org |
Coordination Chemistry of this compound as a Ligand
The terminal alkyne groups and the π-system of the benzene ring allow diethynylbenzene derivatives to function as versatile ligands in coordination chemistry, bridging multiple metal centers to form molecular wires and novel complexes. sigmaaldrich.comresearchgate.net The 1,4-diethynylbenzene bridge has been extensively used to link two iron centers, [Cp*(dppe)Fe]+, creating bimetallic systems where the degree of electronic communication between the metals can be studied. acs.orgresearchgate.net
The geometry of the ligand dictates the structure of the resulting complexes. Ligands based on 1,2-diethynylbenzene can act as trans-coordinating linkers. For instance, 1,2-bis(2'-pyridylethynyl)benzene and its pyrimidyl analogue form essentially planar coordination complexes with metals like palladium(II) and silver(I). tandfonline.com The coordination of 1,2-bis(2'-ethynylpyrimidyl)benzene with silver(I) trifluoromethanesulfonate (B1224126) results in a complex 4:2 metal-to-ligand structure, demonstrating the intricate coordination possibilities offered by heteroatom-containing derivatives. tandfonline.com
The versatility of this ligand class extends to the formation of platinum(II) acetylide complexes, which are themselves building blocks for responsive macrocycles and supramolecular polymers. semanticscholar.org The linear geometry of trans-Pt(II) acetylide complexes is fundamental to creating these extended structures. semanticscholar.org Furthermore, the diethynylbenzene framework can be functionalized through hydrosilylation or hydroboration to introduce Lewis acidic sites, creating bidentate Lewis acids capable of unique coordination behavior. nih.gov
Advanced Materials and Supramolecular Applications of Hexa 1,5 Diynyl Benzene Derivatives
Components for Molecular Electronics and Nanodevices
Oligo(arylene ethynylene) (OAE) derivatives are considered the "workhorse" molecules in the field of molecular electronics. rsc.org Their utility stems from a combination of chemical stability, synthetic flexibility, and a rigid-rod structure that facilitates electron transport. The core structure, often based on a 1,4-diethynylbenzene (B1207667) linker, allows for the construction of molecular wires with tunable lengths and functionalities. rsc.orgresearchgate.net
These molecules are designed to bridge the gap between two electrodes, creating a single-molecule junction to study charge transport. rsc.org The conductance of these molecular wires is highly dependent on their structure, including the length of the conjugated backbone and the nature of the anchoring groups that bind to the electrodes. rsc.org The ethynyl (B1212043) units between aryl rings ensure that the rings can be nearly coplanar, which is more favorable for conductance compared to oligophenylenes that have a necessarily twisted backbone. rsc.org
The development of reliable methods for assembling these molecules into devices is critical. An ultrahigh vacuum vapor phase deposition method has been developed to reproducibly assemble monolayers of OPE molecules with thiol end groups onto surfaces. aip.org This solvent-free technique improves the purity and structural order of the monolayer, which is essential for fabricating reproducible and high-yield molecular electronic devices. aip.org Organometallic wires incorporating transition metal complexes into the OPE backbone are also being explored as alternatives to purely organic systems, leveraging the d orbitals of the metal to modify electronic properties. acs.org
| Component | Application/Finding | Key Structural Feature | Reference |
|---|---|---|---|
| Oligo(arylene ethynylene)s (OAEs) | Molecular Wires | Rigid, near-coplanar backbone favorable for conductance. | rsc.org |
| Oligo(phenylene ethynylene) (OPE) with Thiol | Monolayer for Nanodevices | Vapor phase deposition allows for ordered, dense monolayers. | aip.org |
| 1,4-diethynylbenzene-bridged bimetallic complexes | Tuning Electronic Properties | Metal-metal interactions provide long-range carrier transport. | researchgate.netsigmaaldrich.com |
Optoelectronic Materials and Photonic Applications (e.g., Non-linear Optics, Molecular Sensing)
Derivatives of diethynylbenzene are extensively studied for their significant nonlinear optical (NLO) properties, which are crucial for applications in photonics, optical switching, and frequency conversion. nih.govyoutube.com The extended π-conjugation in polymers derived from these monomers gives rise to large third-order optical nonlinearities. aps.org
For instance, π-conjugated polymers prepared by the hydroboration of aromatic diynes like diethynylbenzene with mesitylborane have been synthesized. mdpi.com A polymer based on diethynylbenzene exhibited a third-order nonlinear optical susceptibility (χ⁽³⁾) value of 6.87 × 10⁻⁶ esu, a value significantly larger than that of all-trans-polyacetylene. mdpi.com Theoretical studies on related systems, such as poly(diphenyl)polyacetylene, show a highly anisotropic NLO response, which is consistent with the structural anisotropy of these materials. aps.org
Beyond NLO applications, the strong fluorescence of OPEs makes them excellent candidates for chemical sensors. mdpi.com OPEs with cyanoacrylate terminal groups have been synthesized for the detection of cysteine. nih.gov Upon interaction with cysteine, the fluorescence of the OPE is altered. When combined with graphene oxide, this system acts as a highly sensitive "turn-on" fluorescent sensor for the amino acid. mdpi.comnih.gov The sensing mechanism relies on supramolecular interactions between the OPE fluorophore and the analyte, highlighting the need for specific molecular design in creating effective sensors. mdpi.com
| Compound/Polymer Type | Property Measured | Observed Value/Finding | Reference |
|---|---|---|---|
| Polymer from diethynylbenzene and mesitylborane | Third-order NLO susceptibility (χ⁽³⁾) | 6.87 × 10⁻⁶ esu | mdpi.com |
| Poly(p-diethynylbenzene) Derivatives | General NLO Properties | Investigated for potential in nonlinear optics. | nih.govresearchgate.net |
| 4,4′(E)-(dimesitylboryl)(N,N-dimethylamino)stilbene | First hyperpolarizability (β) | 45 × 10⁻³⁰ esu at 1.907 μm | mdpi.com |
Building Blocks for Supramolecular Self-Assembly and Ordered Structures
The rigid and well-defined geometry of oligo(phenylene ethynylene)s makes them exceptional building blocks for creating ordered structures through supramolecular self-assembly. rsc.org Non-covalent interactions such as π-π stacking and van der Waals forces drive the aggregation of these molecules into well-defined, higher-order architectures like helices, vesicles, and fibers. rsc.orgnih.gov
For example, chiral OPEs have been shown to self-assemble into vesicle-like particles in both hydrophobic and hydrophilic solvents, a process stabilized by π–π stacking between the polymer backbones and interactions between their side chains. rsc.org Theoretical studies on the aggregation of OPE monomers have elucidated the role of intermolecular interactions in the formation of supramolecular helices, which are of interest for their potential optical and electronic properties. nih.gov
The self-assembly process can also be directed by stronger, more specific interactions. OPE oligomers terminated with pyridyl end groups can undergo cooperative self-assembly into supramolecular coordination polymers upon the addition of a palladium complex. acs.org Furthermore, m-diethynylbenzene macrocycles, which are buta-1,3-diyne-bridged metacyclophanes, exhibit self-association in solution, with aggregation enhanced by the formation of initial dimers in a nucleation-type mechanism. acs.org These assemblies demonstrate how molecular design can control the dimensionality and properties of the resulting supramolecular materials. aip.org
Precursors for Organic Frameworks and π-Conjugated Polymers
Diethynylbenzene isomers are versatile monomers for the synthesis of a variety of π-conjugated polymers and porous organic frameworks. acs.org The polymerization of these monomers can lead to materials with high thermal stability, significant microporosity, and interesting electronic properties. nih.govacs.org
For example, the chain-growth insertion polymerization of 1,3-diethynylbenzene (B158350) can be used to create reactive π-conjugated foams. acs.orgacs.org These materials consist of ethynylphenyl-substituted polyene chains cross-linked by 1,3-phenylene units and possess a hierarchical micro/macroporous structure. researchgate.net Anionic polymerization of 1,4-diethynylbenzene has been used to synthesize a completely linear and soluble polymer, which can be further functionalized through its reactive side groups. mdpi.com
In another approach, the oxidative polymerization of 1,4-diethynylbenzene, catalyzed by Cu²⁺-functionalized mesoporous silica, leads to the formation of highly conjugated poly(phenylene butadiynylene) within the channels of the host material. iastate.edu Diethynylbenzene derivatives also serve as critical linkers in the construction of Metal-Organic Frameworks (MOFs), where their rigidity and length help define the pore structure and properties of the resulting framework. rsc.org These conjugated microporous polymers (CMPs) are explored for applications in gas storage, separation, and heterogeneous catalysis. acs.org
Applications in Catalysis and Chemical Transformations
The terminal alkyne groups of diethynylbenzene and its derivatives are highly reactive and participate in a wide range of catalytic transformations, particularly in palladium-catalyzed cross-coupling reactions. wikipedia.orgyoutube.com These reactions are fundamental for constructing more complex organic molecules and polymers. For instance, 1,4-diethynylbenzene is used in Sonogashira coupling reactions to synthesize OPEs and other conjugated systems. wikipedia.org
Recent research has shown that 1,4-diethynylbenzene can successfully undergo a ruthenium-catalyzed double [2+2] cycloaddition with allenes, demonstrating its utility in building complex molecular architectures under mild conditions. acs.orgacs.org The acidic hydrogen of the terminal ethynyl groups also allows these molecules to act as catalysts themselves in certain reactions, such as acetylation and esterification. nih.gov
Furthermore, the functionalization of the benzene (B151609) ring itself, while preserving the alkyne groups, opens up pathways to multifunctional molecules. Gold-catalyzed reactions have been developed for the selective C-H functionalization of arenes. nih.gov The ability to selectively modify different C-H bonds on an aryl ring using distinct catalytic methods allows for the synthesis of complex benzene derivatives from simple precursors, showcasing the versatility of these building blocks in modern organic synthesis. nih.gov
Future Directions and Emerging Research Avenues
Development of Environmentally Benign Synthetic Methodologies
The synthesis of aryl-alkynes, including structures analogous to Hexa-1,5-diynyl-benzene, traditionally relies on transition-metal-catalyzed cross-coupling reactions like the Sonogashira coupling. While effective, these methods often involve precious metal catalysts (e.g., palladium), copper co-catalysts, and organic solvents, posing environmental and economic challenges. Future research will undoubtedly focus on developing "greener" synthetic routes.
Key emerging strategies include:
Transition-Metal-Free Couplings: Novel methods are being developed that circumvent the need for transition metals. One such approach employs a chemically reduced phenalenyl-based molecule that facilitates single electron transfer to activate aryl halides, which then react with alkynes at room temperature. This strategy has been successfully applied to a wide range of aryl halides and alkynes, and its extension to solvent-free conditions for solid substrates has been demonstrated.
Mechanochemistry: High-temperature ball milling is an emerging solventless technique for conducting organic reactions. It has been shown to enable highly efficient palladium-catalyzed Sonogashira coupling of solid and poorly soluble aryl halides, achieving excellent yields in short reaction times without bulk solvents.
Alternative Energy Sources: Methodologies utilizing microwave irradiation, ultrasonication, and photo-catalysis are gaining traction. These techniques can enhance reaction rates, improve yields, and often allow for the use of safer solvents or even solvent-free conditions, aligning with the principles of green chemistry.
The table below summarizes some green synthetic approaches that could be adapted for the synthesis of this compound and related aryl-diynes.
| Methodology | Key Features | Potential Advantages |
| Transition-Metal-Free Coupling | Utilizes organic radical-based catalysts. | Avoids toxic and expensive heavy metals; can often be performed at room temperature. |
| Mechanochemistry (Ball Milling) | Solvent-free reaction conditions. | Reduces solvent waste; can enhance reactivity of poorly soluble substrates. |
| Microwave-Assisted Synthesis | Rapid heating and increased reaction rates. | Shorter reaction times; improved energy efficiency and product yields. |
| Ultrasonication | Uses acoustic cavitation to accelerate reactions. | Energy savings; reduced reaction times; often uses water as a solvent. |
Exploration of Unprecedented Reactivity and Mechanistic Pathways
The dual alkyne functionality in the "hexa-1,5-diynyl" substituent, in conjugation with the benzene (B151609) ring, offers a rich landscape for exploring novel chemical reactivity. The terminal alkyne provides a reactive site for coupling and functionalization, while the internal alkyne can participate in various cycloaddition and cyclization reactions.
Future research is likely to explore:
Cascade Cyclizations: The diyne moiety is a prime candidate for cascade reactions, where a single synthetic operation leads to the formation of multiple rings and complex polycyclic architectures. For instance, copper-catalyzed intramolecular aryl-bicyclization of diynes has been developed to build ring-fused backbones. rsc.org Investigating similar cascades with this compound could lead to novel polycyclic aromatic hydrocarbons (PAHs).
Hexadehydro-Diels–Alder (HDDA) Reaction: This reaction involves the [4+2] cycloaddition of a 1,3-diyne with a diynophile (another alkyne) to generate a highly reactive benzyne (B1209423) intermediate. The diyne system within the this compound structure could be engineered to undergo intramolecular HDDA reactions, providing a pathway to complex, fused aromatic systems under metal- and reagent-free thermal conditions.
Radical-Mediated Transformations: The unsaturated bonds in this compound are susceptible to radical addition. Radical cascade cyclizations of 1,n-enynes and diynes are a powerful strategy for constructing carbo- and heterocycles. Exploring radical-initiated pathways could unlock new routes to functionalized cyclic compounds derived from the this compound scaffold.
Rational Design of Materials with Tunable Properties via Computational Chemistry
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the properties of molecules and guiding the design of new materials. For a molecule like this compound, computational studies will be crucial in predicting its electronic, optical, and mechanical properties, thereby accelerating its development for specific applications.
Key areas of computational investigation would include:
Tuning Electronic Properties: DFT calculations can predict how modifications to the molecular structure—such as adding electron-donating or electron-withdrawing groups to the benzene ring—will affect the HOMO-LUMO gap. This allows for the in silico design of derivatives with tailored electronic and photophysical properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Predicting Reaction Mechanisms: Computational studies are instrumental in elucidating complex reaction pathways. For example, DFT calculations have been used to portray the mechanistic pathway in transition-metal-free cross-coupling reactions and to study the thermal cycloisomerization of related dienynes. researchgate.net Applying these methods to this compound can help predict its reactivity and identify conditions to favor desired products.
Modeling Self-Assembly: For materials applications, understanding how molecules interact and organize in the solid state is critical. Computational modeling can predict the packing structures and intermolecular interactions of this compound derivatives, guiding the design of molecules that self-assemble into well-ordered thin films for electronic devices.
| Computational Method | Application for this compound | Predicted Outcome |
| Density Functional Theory (DFT) | Calculation of electronic structure (HOMO/LUMO). | Prediction of optical absorption/emission wavelengths and redox potentials. |
| Time-Dependent DFT (TD-DFT) | Simulation of UV-Vis absorption spectra. | Rational design of dyes and fluorescent probes. |
| Molecular Dynamics (MD) | Simulation of molecular packing and self-assembly. | Design of crystalline organic semiconductors. |
| Transition State (TS) Search | Elucidation of reaction mechanisms and energy barriers. | Optimization of reaction conditions for novel synthetic transformations. |
Integration into Hybrid Organic-Inorganic Systems for Novel Functionalities
The integration of conjugated organic molecules like this compound into inorganic frameworks or as ligands in organometallic complexes is a burgeoning field that promises materials with unprecedented functionalities.
Future research avenues in this domain include:
Organometallic Polymers: The terminal alkyne of the Hexa-1,5-diynyl substituent is an excellent building block for polymerization. Specifically, it can be used in dehydrohalogenative coupling reactions with transition metal dihalide complexes (e.g., platinum, palladium) to form poly(arylene ethynylene)s. These organometallic polymers are rigid-rod materials with intriguing optical, electronic, and magnetic properties, finding use as active materials for light-to-energy conversion and information storage.
Coordination Complexes and Metal-Organic Frameworks (MOFs): The alkyne groups and the benzene ring can act as ligands, coordinating to metal centers. This could lead to the formation of discrete organometallic complexes or extended structures like MOFs. Such hybrid systems could exhibit novel catalytic activity, gas storage capabilities, or sensing properties.
Surface Functionalization: The reactive alkyne group can be used to graft this compound onto the surface of inorganic materials, such as silicon wafers, metal oxides, or nanoparticles. This surface functionalization can modify the electronic properties of the inorganic material, creating hybrid interfaces for applications in molecular electronics, sensors, and catalysis.
Q & A
Basic Research Questions
Q. What spectroscopic techniques confirm the structure of Hexa-1,5-diynyl-benzene derivatives, and how do they differentiate conjugated vs. non-conjugated systems?
- Answer : UV-Vis spectroscopy is pivotal for identifying conjugation. Conjugated systems (e.g., hexa-1,3-diene) exhibit strong absorption above 200 nm due to π→π* transitions, while non-conjugated analogs (e.g., hexa-1,5-diene) lack such peaks. For this compound, conjugation between triple bonds and the aromatic ring is confirmed by UV absorption shifts. IR spectroscopy identifies triple bond stretches (~2100–2260 cm⁻¹), and NMR resolves proton environments near the diyne moiety. Comparative studies with non-conjugated systems highlight these distinctions .
Q. What synthetic methods prepare transition metal complexes of this compound, and what analytical data validate their formation?
- Answer : this compound reacts with dicobalt octacarbonyl (Co₂(CO)₈) under inert conditions to form stable complexes. X-ray crystallography (triclinic system, space group P-1, a=8.4376 Å, b=10.1022 Å, c=13.0614 Å) confirms the structure, while IR shows loss of CO ligands (ν(CO) ~2000 cm⁻¹). NMR reveals aromatic proton shifts due to metal coordination. Crystallographic data are refined using SHELXL, with hydrogen atoms placed geometrically .
Advanced Research Questions
Q. How do DFT calculations elucidate reaction mechanisms and aromaticity in this compound derivatives?
- Answer : B3LYP/6-311G**-level DFT studies analyze transition states and aromaticity in reactions like sigmatropic rearrangements. Natural bond orbital (NBO) analysis identifies stabilizing interactions (e.g., σ→π* transitions), while nucleus-independent chemical shift (NICS) values quantify aromaticity. For this compound, planar conformations exhibit enhanced aromatic character, predicting regioselectivity in cyclization reactions .
Q. What crystallographic challenges arise in characterizing this compound metal complexes, and how are they resolved?
- Answer : Weak diffraction and ligand disorder complicate X-ray analysis. Cryocooling (100 K) and multiscan absorption corrections (SADABS) improve data quality. For dicobalt complexes, data collected with a Bruker D8 Venture diffractometer and refined via SHELXL yield reliable metrics (R-factors <0.05). Hydrogen atoms are constrained geometrically to optimize thermal parameters .
Q. How do stereoelectronic effects govern this compound’s reactivity in cycloadditions?
- Answer : The linear alignment of triple bonds facilitates [2+2] or [4+2] cycloadditions. Electron-withdrawing groups on the benzene ring lower the LUMO energy, favoring nucleophilic attack. Experimental validation includes isolating cycloadducts via HPLC and characterizing them with HRMS and 2D NMR. DFT models predict regioselectivity based on frontier molecular orbital interactions .
Methodological Considerations
- Data Contradiction Analysis : Conflicting reactivity reports (e.g., cyclization vs. solvolysis pathways) require cross-validation using kinetic studies (Eyring plots) and isotopic labeling to trace mechanistic steps .
- Experimental Design : For reproducibility, synthetic protocols must specify inert conditions (argon/glovebox), catalyst loadings, and purification methods (e.g., column chromatography with silica gel) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
